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Get Quote

The following table consolidates the key experimental data for a side-by-side comparison.

Feature BPR1J-097 BPR1J-340

Biochemical Potency (IC₅₀) 11 nM [1] ~25 nM [2] [3] [4]

| Cellular Anti-Proliferation (GC₅₀) | MOLM-13: 21 ± 7 nM [5] [1] MV4;11: 46 ± 14 nM [5] [1] | MOLM-

13: 3.4 ± 1.5 nM [3] [4] MV4;11: 2.8 ± 1.2 nM [3] [4] | | Key Cellular Effects | Inhibits FLT3 & STAT5

phosphorylation; induces apoptosis (caspase-3 activation) [1] | Inhibits FLT3 & STAT5 phosphorylation;

triggers apoptosis [2] [3] | | In Vivo Efficacy (Mouse Xenograft) | Dose-dependent tumor growth inhibition

and regression in MOLM-13 and MV4-11 models [5] [1] | Pronounced tumor growth inhibition and

regression in FLT3-ITD+ models [2] [3] [4] | | Combination Potential | Information not available in search

results | Synergistic induction of apoptosis with HDAC inhibitor Vorinostat (SAHA) via Mcl-1

downregulation [2] [3] [4] |

Detailed Experimental Context

To help interpret the data above, here is more context on the experimental approaches and significance of the

results.
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Experimental Protocols: The key assays used to generate this data are standard in the field. The

biochemical kinase activity (IC₅₀) was typically measured using recombinant FLT3 protein in kinase-

glo assays [1]. The cellular proliferation (GC₅₀) was determined using cell viability assays (e.g.,

MTS) on FLT3-ITD-positive human AML cell lines (MOLM-13 and MV4;11) after 72-hour

compound treatment [3] [1]. Mechanisms of action were confirmed via Western blotting to detect

inhibition of phosphorylation targets (FLT3, STAT5) and markers of apoptosis (cleaved caspase-3,

PARP) [2] [1]. In vivo efficacy was evaluated in murine xenograft models where mice were inoculated

with these AML cell lines and treated with the compounds intravenously [2] [1].

Analysis of Key Differences: The data suggests that while both compounds are potent, BPR1J-340

demonstrates significantly greater potency in cellular assays, with GC₅₀ values in the low

nanomolar range. Furthermore, a distinct advantage of BPR1J-340 is its documented synergistic

effect with the epigenetic drug vorinostat, indicating a promising combinatorial strategy to enhance

apoptosis and potentially overcome resistance [2] [3] [4].

FLT3 Inhibitor Mechanism of Action

The following diagram illustrates the shared mechanism of action for these inhibitors and the synergistic

pathway identified for BPR1J-340.
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FLT3 Inhibitor Mechanism and Synergistic Apoptosis

FLT3 Signaling in AML
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Research Implications and Considerations
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For Potency-Focused Projects: If the primary goal is the most potent single-agent anti-proliferative

effect on FLT3-ITD+ cells, the cellular data strongly suggests BPR1J-340 as the preferred
candidate.

For Combination Therapy Strategies: If your research aims to explore rational drug combinations,
BPR1J-340 is the only one with published, synergistic data, specifically with HDAC inhibitors like

vorinostat [2] [3].
General Preclinical Utility: Both compounds have demonstrated excellent in vivo efficacy, making

them robust tool compounds for validating FLT3 as a target in animal models of AML.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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